

Application Notes & Protocols: Synthesis of Hydrazones from 2-Amino-Isonicotinic Acid Hydrazide

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Compound of Interest

Compound Name: *2-Amino-isonicotinic acid hydrazide*

Cat. No.: B1267408

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrazones are a class of organic compounds characterized by the $>\text{C}=\text{N}-\text{N}<$ functional group. They are formed by the condensation reaction of a hydrazide with an aldehyde or ketone. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties.^{[1][2]} Isonicotinic acid hydrazide (Isoniazid) is a cornerstone drug for tuberculosis treatment, and its hydrazone derivatives have been extensively studied to develop new therapeutic agents.^{[2][3]}

The introduction of an amino group at the 2-position of the isonicotinic acid hydrazide moiety offers a potential site for further functionalization and can modulate the electronic properties, lipophilicity, and metal-chelating ability of the resulting hydrazones, potentially leading to enhanced biological activity.

This document provides a detailed protocol for the synthesis of hydrazones from **2-amino-isonicotinic acid hydrazide**. It covers the chemical principles, experimental procedures, purification, and characterization of the target compounds.

General Reaction Scheme

The synthesis is a condensation reaction where the terminal nitrogen of the hydrazide group of **2-amino-isonicotinic acid hydrazide** performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is typically followed by dehydration to yield the hydrazone, often catalyzed by a few drops of acid.

Reaction: **2-Amino-Isonicotinic Acid Hydrazide** + Aldehyde/Ketone → 2-Amino-Isonicotinoyl Hydrazone + H₂O

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Hydrazones

This protocol describes a standard method for synthesizing hydrazones by refluxing the reactants in an alcoholic solvent.

Materials and Reagents:

- **2-Amino-isonicotinic acid hydrazide**
- Substituted aromatic or aliphatic aldehyde/ketone (e.g., salicylaldehyde, vanillin, benzaldehyde)
- Absolute Ethanol or Methanol
- Glacial Acetic Acid (as catalyst)
- Distilled Water
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Stirring and heating apparatus (magnetic stirrer with hot plate)
- Filtration apparatus (Büchner funnel)
- Thin-Layer Chromatography (TLC) plates

Procedure:

- Dissolution: In a round-bottom flask, dissolve **2-amino-isonicotinic acid hydrazide** (1.0 mmol) in a suitable volume of absolute ethanol (e.g., 15-20 mL). Gentle warming may be required to achieve complete dissolution.
- Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction. [\[1\]](#)[\[3\]](#)
- Aldehyde/Ketone Addition: In a separate vessel, dissolve the selected aldehyde or ketone (1.0 mmol) in a minimum amount of ethanol. For amino-substituted hydrazides, it is crucial to add the aldehyde solution dropwise to the hydrazide solution at room temperature while stirring to avoid potential side reactions.[\[4\]](#)
- Reaction: After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol).
- Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[\[3\]](#)
- Isolation: Upon completion, cool the reaction mixture to room temperature. In many cases, the hydrazone product will precipitate out of the solution. If necessary, place the flask in an ice bath to facilitate further precipitation.
- Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol or distilled water to remove any unreacted starting materials.[\[3\]](#)
- Drying & Purification: Dry the collected product in a desiccator or a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Characterization

The structure and purity of the synthesized hydrazones should be confirmed using standard analytical techniques:

- Melting Point (M.P.): To assess purity.

- FTIR Spectroscopy: To identify key functional groups. Expect characteristic peaks for N-H (hydrazide), C=O (amide), C=N (azomethine), and aromatic C-H stretches.[5][6]
- NMR Spectroscopy (^1H and ^{13}C): To confirm the chemical structure. Key signals include the azomethine proton (-N=CH-) and protons of the pyridine and substituted aldehyde/ketone rings.[5][6]
- Mass Spectrometry (MS): To confirm the molecular weight of the product.[5][6]

Quantitative Data

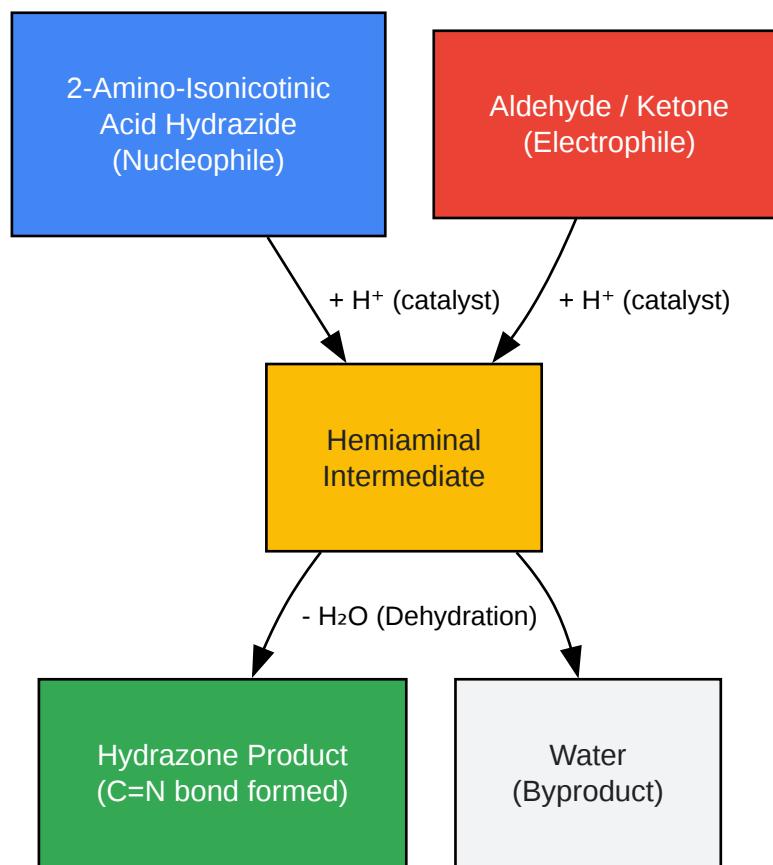
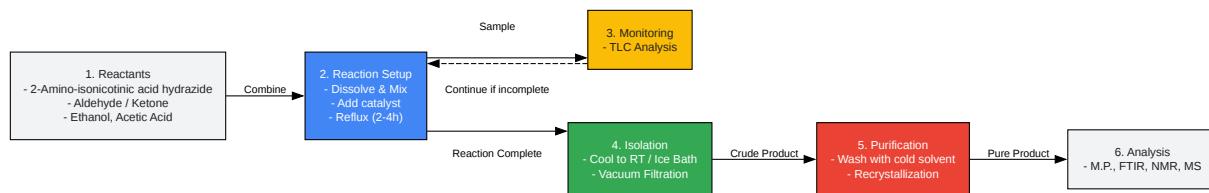
Note: The following table provides representative data for hydrazones synthesized from isonicotinic acid hydrazide (Isoniazid), the non-amino-substituted analogue. This data is for illustrative purposes to show the type of characterization results expected. The presence of the 2-amino group on the pyridine ring will alter these values.

Compound	Name (Derivative of Isoniazid)	Aldehyde/K etone Reactant	Yield (%)	M.P. (°C)	Key ^1H NMR Signals (δ , ppm in DMSO- d_6)	Reference
IP1	4-(4-Methylpipera zin-1-yl)benzaldehy de		60%	238-239.5	11.86 (s, 1H, -NH), 8.33 (s, 1H, =CH), 2.21 (s, 3H, - CH ₃)	[7]
IP2	4-(4-Phenylpipera zin-1-yl)benzaldehy de		48%	292-293	11.88 (s, 1H, -NH), 8.35 (s, 1H, =CH), 7.26 (d, 2H, Ar-H)	[7]
IP4	4-(4-(4-Chlorophenyl piperazin-1-yl)benzaldehy de		73%	289-290	11.85 (s, 1H, -NH), 8.35 (s, 1H, =CH), 7.06 (d, 2H, Ar-H)	[7]
IP7	4-(Piperidin-1-yl)benzaldehy de		44%	248-249	11.81 (s, 1H, -NH), 8.29 (s, 1H, =CH), 3.30-3.15 (m, 4H, -CH ₂ -)	[7]

Visualized Workflow and Schematics

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the solution-phase synthesis of hydrazones from **2-amino-isonicotinic acid hydrazide**.

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